2-Methoxy-6-Methylbenzamide
Overview
Description
2-Methoxy-6-Methylbenzamide, also known as ortho-methoxymethylbenzamide, is a chemical compound that belongs to the family of benzamides. This compound has been widely used in scientific research due to its unique properties and potential applications. In
Scientific Research Applications
Sigma-2 Receptor Ligands in Cancer Imaging
Abstract : The research on 2-Methoxy-6-Methylbenzamide has primarily focused on its derivatives as sigma-2 receptor ligands in cancer imaging, particularly for breast cancer. For instance, a radiolabeled derivative, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, showed promising results as a ligand for studying sigma-2 receptors in vitro due to its high affinity for these receptors (Xu et al., 2005). Furthermore, conformationally flexible benzamide analogs of 2-Methoxy-6-Methylbenzamide, radiolabeled with carbon-11, were synthesized and evaluated for their potential to image the proliferative status of breast tumors with positron emission tomography (PET), showing high tumor uptake and suitable tumor/background ratios for imaging purposes (Tu et al., 2005).
Radioligands for PET Imaging of Brain Receptors
Abstract : The compound has also been explored for its potential in brain imaging. Novel radioligands based on 2-Methoxy-6-Methylbenzamide have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. One such ligand showed high brain uptake and alignment with the reported distribution of mGluR1, indicating its utility for imaging brain mGluR1 (Fujinaga et al., 2012). Additionally, research on 3-iodo-6-methoxybenzamide (123I-IBZM), a derivative, has shown its potential for studying dopamine D2 receptor distribution in the basal ganglia of human subjects using SME 810 brain tomography (Costa et al., 2004).
Hydrogen Bonding Studies
Abstract : Another aspect of research focuses on the molecular structure and hydrogen bonding. The structures of 2-methoxybenzamide and its derivatives have been determined in the gas phase by electron diffraction, providing insights into intramolecular hydrogen bonding dynamics (Aarset et al., 2013). These findings have implications for understanding the molecular behavior of similar compounds in different environments.
properties
IUPAC Name |
2-methoxy-6-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQLMNZDQZOWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-Methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.